[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid
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Overview
Description
[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: This compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Phenols: Formed through oxidation.
Boronic Esters: Formed through reduction.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Catalysis: [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology:
Bioconjugation: This compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Imaging: It is used in the development of imaging agents for biological studies.
Medicine:
Drug Development: this compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on proteins or other biomolecules, forming reversible covalent bonds. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethoxy group, making it less reactive in certain reactions.
4-(Trifluoromethoxy)phenylboronic Acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in [3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid enhances its reactivity and stability, making it a more versatile reagent in various chemical reactions. This unique structure also allows for specific interactions with biological targets, making it valuable in drug development and other scientific research applications .
Properties
Molecular Formula |
C13H10BF3O3 |
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Molecular Weight |
282.02 g/mol |
IUPAC Name |
[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(18)19/h1-8,18-19H |
InChI Key |
IGTVOTBDRNVLRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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